molecular formula C19H23ClN2O B13449129 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol

2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol

Cat. No.: B13449129
M. Wt: 330.8 g/mol
InChI Key: JTNAVXCQKIZZAA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H23ClN2O/c20-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2

InChI Key

JTNAVXCQKIZZAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: 1-(4-Chlorophenyl)(phenyl)methyl)piperazine

The synthesis typically begins with the preparation of the benzhydryl-substituted piperazine intermediate.

  • Reaction:
    1-piperazineethanol is reacted with (4-chlorophenyl)phenylmethyl chloride under basic conditions.
  • Conditions:
    • Solvent: Aromatic solvents such as toluene or xylene.
    • Base: Inorganic bases like sodium carbonate or potassium carbonate, or organic bases such as triethylamine.
    • Temperature: Moderate heating, typically around 45–80 °C under nitrogen atmosphere.
  • Yield: High yields reported, around 90%.
  • Reference: This method is described in US Patent 2,899,436 and further detailed in Korean Patent KR970009727B1.

Alkylation to Introduce the Ethanol Side Chain

The next step involves the alkylation of the piperazine nitrogen with 2-haloethanol derivatives to introduce the ethanol side chain.

  • Reaction:
    1-(4-chlorophenyl)(phenyl)methyl)piperazine is reacted with 2-haloethanol (e.g., 2-chloroethanol) or 2-haloethyl derivatives.
  • Conditions:
    • Solvent: Inert solvents such as toluene or xylene.
    • Base: Alkali metal alkoxides (e.g., potassium t-butoxide) or other bases to facilitate nucleophilic substitution.
    • Temperature: 60–100 °C, often under reflux.
    • Atmosphere: Nitrogen to prevent oxidation.
  • Procedure Details:
    • The reaction mixture is stirred and heated; the haloethanol is added gradually.
    • After completion, the reaction mixture is cooled, neutralized, and the product is extracted and purified.
  • Yields: High yields (~90%) are typical.
  • Reference: Detailed in Korean Patent KR970009727B1 and WO2009057133A2.

Conversion to 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid and Derivatives

Some synthetic routes involve further functionalization of the ethanol side chain to introduce acetic acid or related groups.

  • Reaction:
    The ethanol group is reacted with alkali metal haloacetates (e.g., sodium chloroacetate) in the presence of alkali metal alkoxides (e.g., potassium t-butoxide) to form ether-linked acetic acid derivatives.
  • Conditions:
    • Temperature: 60–100 °C.
    • Solvent: Low-reactivity aliphatic alcohols such as t-butanol.
    • Atmosphere: Nitrogen.
  • Workup:
    • Distillation to remove solvents and azeotropes.
    • pH adjustment and extraction to isolate the product.
  • Reference: Described in KR970009727B1.

Hydrolysis and Salt Formation

Hydrolysis of amide intermediates or acetamide derivatives to yield the free acid forms or their pharmaceutically acceptable salts is common.

  • Reaction:
    Acid or base hydrolysis of protected intermediates, such as N-benzyl or N-phenylethyl acetamides, to yield the target acid or its salts.
  • Conditions:
    • Acid hydrolysis preferred using aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid.
    • Temperature range: -20 °C to 130 °C, typically 80–85 °C for 24 hours.
  • Byproducts: Amines such as benzyl amine or 1-phenylethyl amine, which can be recovered and recycled.
  • Reference: WO2009057133A2.

Alternative Synthetic Routes

  • Direct Alkylation in DMF:
    In some research, 1-((4-chlorophenyl)(phenyl)methyl)piperazine is dissolved in DMF, treated with potassium hydroxide, and reacted with chloromethyl derivatives to introduce side chains, followed by purification via chromatography and recrystallization.

Data Tables Summarizing Key Preparation Steps

Step Reactants Conditions Solvent Base Temperature Yield Reference
1. Formation of benzhydryl piperazine 1-piperazineethanol + (4-chlorophenyl)phenylmethyl chloride Stirring, nitrogen atmosphere Toluene/Xylene Na2CO3, K2CO3, or Et3N 45–80 °C ~90%
2. Alkylation with 2-haloethanol Benzhydryl piperazine + 2-chloroethanol Heating, nitrogen atmosphere Toluene/Xylene or t-butanol Potassium t-butoxide 60–100 °C ~90%
3. Reaction with alkali metal haloacetate Ethanol derivative + sodium chloroacetate Heating, nitrogen atmosphere t-Butanol Potassium t-butoxide 75–80 °C High
4. Hydrolysis of acetamide derivatives Protected intermediates + acid/base Acid hydrolysis Aqueous HCl, HBr, or H2SO4 - 80–85 °C, 24 h -
5. Direct alkylation in DMF Benzhydryl piperazine + chloromethyl derivatives Stirring under N2 DMF KOH Room temp, 2–4 h Moderate to high

Research Discoveries and Notes

  • The preparation methods emphasize high yields and purity, essential for pharmaceutical applications.
  • The use of alkali metal alkoxides and haloacetates enables efficient ether bond formation in the side chain.
  • Hydrolysis steps are carefully controlled to avoid degradation and to allow recovery of valuable amine byproducts.
  • The stereochemistry at the benzhydryl carbon is preserved through the synthesis, allowing for the isolation of enantiomerically pure compounds if needed.
  • Solvent choice and reaction atmosphere (inert nitrogen) are critical to prevent side reactions and oxidation.
  • Purification typically involves extraction, distillation, and chromatography to achieve the desired purity.
  • The synthetic routes have been patented and validated in multiple jurisdictions, underscoring their reliability and reproducibility.

Chemical Reactions Analysis

Alkylation with Haloacetates

CPPME reacts with alkali metal haloacetates (e.g., sodium chloroacetate) in the presence of a strong base (e.g., potassium tert-butoxide) to form 2-{2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy}acetic acid, a precursor to cetirizine .

Reaction Conditions

ParameterValueSource
Solventt-Butanol
Temperature75–80°C
CatalystPotassium tert-butoxide
Yield55.5% (optimized)

This reaction involves nucleophilic substitution, where the hydroxyl group of CPPME displaces the halide in chloroacetate. The process requires precise stoichiometric addition of reagents to minimize side reactions .

Condensation with Haloacetaldehyde Derivatives

CPPME reacts with haloacetaldehyde dialkylacetals (e.g., chloroacetaldehyde diethylacetal) to form intermediates that undergo hydrolysis and oxidation to yield cetirizine .

Key Steps

  • Condensation :

    CPPME+ClCH2CH(OEt)2Diphenylmethylpiperazinoethoxyacetaldehyde diethylacetal\text{CPPME} + \text{ClCH}_2\text{CH(OEt)}_2 \rightarrow \text{Diphenylmethylpiperazinoethoxyacetaldehyde diethylacetal}
    • Solvent: Toluene or dichloromethane

    • Catalyst: Acid acceptor (e.g., triethylamine)

  • Hydrolysis :
    Acidic hydrolysis (e.g., HCl or HBr) converts the acetal to an aldehyde .

  • Oxidation :
    The aldehyde is oxidized to the carboxylic acid using agents like hydrogen peroxide or potassium peroxodisulfate .

Reaction with Bromoethanol

CPPME can be synthesized via the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with bromoethanol under basic conditions .

Optimized Protocol

ParameterValueSource
SolventAcetonitrile
BasePotassium carbonate
TemperatureReflux (82°C)
Yield82%

This SN2 reaction replaces the bromine atom with the hydroxyl group, forming the ethanol side chain .

Acid Hydrolysis of Amide Intermediates

CPPME-derived amides (e.g., 2-{2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy}acetamide) undergo acid hydrolysis to yield cetirizine .

Conditions

  • Acid : Concentrated hydrobromic acid (48%)

  • Temperature : 90–95°C

  • Time : 24 hours

  • Yield : ~48% (crude)

Recovery of Unreacted Starting Material

  • Recovery Yield : 7.3 g from a 225 ml reaction scale .

Salt Formation

CPPME forms dihydrochloride salts under acidic conditions, enhancing stability and solubility .

  • Procedure : Treatment with HCl in dichloromethane .

  • Purity : >95% (pharmaceutical grade) .

Alkoxylation with Ethylene Oxide

CPPME reacts with ethylene oxide to form polyalkoxylated derivatives, though this pathway is less common in cetirizine synthesis .

  • Product : N,N'-bis(2-hydroxyethyl)piperazine derivatives .

Scientific Research Applications

4-[(2-Chlorophenyl)phenylmethyl]-1-piperazineethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergies and other conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)phenylmethyl]-1-piperazineethanol involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions and other related symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name & Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol Ethanol group at piperazine 1-position C₁₉H₂₃ClN₂O 330.85 Cetirizine synthesis impurity; polar due to -OH group
Hydroxyzine : 2-[2-[4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]ethanol Ethoxyethanol chain (longer alkyl chain) C₂₁H₂₇ClN₂O₂ 374.90 Antihistamine; pKa = 2.47; higher lipophilicity
2-(4-((4-Fluorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol Fluorine substituent (para position on phenyl) C₁₉H₂₃FN₂O 314.40 Increased metabolic stability via C-F bond
2-(2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic Acid Ethoxyacetic acid group (ionizable carboxylic acid) C₂₁H₂₅ClN₂O₃ 388.89 Enhanced water solubility; potential metabolite
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroethanone group (ketone instead of alcohol) C₁₂H₁₄ClN₂O 237.71 Reactive ketone; antifungal/antibacterial uses
MK47 (RTC536) : 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone Trifluoromethyl group (strong electron-withdrawing) C₁₃H₁₄F₃N₂O 280.26 Anticancer research; improved receptor affinity

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility :
  • The trifluoromethyl group in MK47 enhances lipophilicity and metabolic stability, making it suitable for prolonged activity .
  • The acetic acid derivative (C₂₁H₂₅ClN₂O₃) exhibits higher solubility in aqueous media due to ionization .
Receptor Interactions :
  • Hydroxyzine’s extended alkyl chain may improve H1 receptor binding, explaining its potent antihistamine activity .

Biological Activity

2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, also known by its CAS number 109808-63-1, is a compound with significant biological relevance, particularly in the pharmaceutical sector. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C19H23ClN2O
Molecular Weight 330.85 g/mol
CAS Number 109808-63-1
Appearance Light Brown Oil
Solubility Dichloromethane, Ethyl Acetate, Toluene

This compound serves as an intermediate in the synthesis of Cetirizine, a well-known antihistamine used to treat allergic symptoms. Its structure features a piperazine ring which is crucial for its biological activity.

The primary mechanism of action for this compound relates to its role as a histamine H1 receptor antagonist. By blocking these receptors, the compound effectively inhibits the physiological effects of histamine, which is responsible for allergy symptoms such as itching, swelling, and vasodilation.

Antihistaminic Properties

As a precursor to Cetirizine, this compound exhibits antihistaminic properties. Research indicates that derivatives of piperazine compounds demonstrate varying degrees of H1 receptor antagonism. The chlorophenyl group enhances binding affinity to the receptor, contributing to the effectiveness of the compound in allergy treatments .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of piperazine derivatives. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains. For instance, structural modifications in piperazine derivatives have led to improved antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

  • Antihistaminic Efficacy : A study demonstrated that piperazine derivatives exhibit significant antihistaminic effects comparable to established antihistamines like Cetirizine. The study highlighted the importance of substituent groups in enhancing receptor binding affinity .
  • Antimicrobial Evaluation : Research evaluating various piperazine derivatives showed that some exhibited minimum inhibitory concentrations (MIC) lower than 0.5 µg/mL against pathogenic bacteria. This suggests that structural modifications can enhance their antimicrobial efficacy .
  • Cytotoxicity Studies : In vitro studies on related compounds revealed cytotoxic properties against cancer cell lines, indicating that modifications in the piperazine structure could lead to novel anticancer agents .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethodValueReference
Molecular WeightESI-MS374.9 g/mol
pKa (water)Potentiometric titration2.47
LogPHPLC (C18, acetonitrile:buffer)3.2 ± 0.1
Solubility (ethanol)Shake-flask>50 mg/mL

Q. Table 2. Common Impurities and Mitigation

ImpuritySourceMitigation StrategyReference
Des-chloro derivativeIncomplete chlorinationExcess Cl^- reagent
Ethanol-oxidized byproductSolvent interactionNitrogen atmosphere
Enantiomeric impurityRacemic synthesisChiral chromatography

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